N-dibenzofuran-3-yl-3-(4-oxoquinazolin-3-yl)propanamide
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Overview
Description
N-dibenzofuran-3-yl-3-(4-oxoquinazolin-3-yl)propanamide is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-dibenzofuran-3-yl-3-(4-oxoquinazolin-3-yl)propanamide involves multiple steps. One common approach is the reaction of dibenzo[b,d]furan derivatives with quinazolinone intermediates under specific conditions. The reaction typically requires the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a stable form .
Chemical Reactions Analysis
Types of Reactions
N-dibenzofuran-3-yl-3-(4-oxoquinazolin-3-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound .
Scientific Research Applications
N-dibenzofuran-3-yl-3-(4-oxoquinazolin-3-yl)propanamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-dibenzofuran-3-yl-3-(4-oxoquinazolin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-5-amine hydrochloride
- 2-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl}acetic acid
- 5-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-4-yloxy}pentanoic acid
Uniqueness
N-dibenzofuran-3-yl-3-(4-oxoquinazolin-3-yl)propanamide is unique due to its specific tricyclic structure and the presence of both dibenzo[b,d]furan and quinazolinone moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C23H17N3O3 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-dibenzofuran-3-yl-3-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C23H17N3O3/c27-22(11-12-26-14-24-19-7-3-1-6-18(19)23(26)28)25-15-9-10-17-16-5-2-4-8-20(16)29-21(17)13-15/h1-10,13-14H,11-12H2,(H,25,27) |
InChI Key |
ATEHBKHGXMXHNG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4 |
Origin of Product |
United States |
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